2-(4-Methyl-2,6-dinitroanilino)-2-phenylacetic acid
Description
Discovery and Development Timeline
The development of 2-(4-methyl-2,6-dinitroanilino)-2-phenylacetic acid stems from mid-20th-century advancements in nitroaromatic chemistry. While precise historical records of its synthesis remain sparse, its structural analogs—such as 2-(2,4-dinitroanilino)-2-phenylacetic acid—were first documented in the 1960s as part of broader investigations into aromatic nitro compounds. The addition of a methyl group at the 4-position of the aniline ring likely emerged in the 1980s as researchers sought to modulate electronic and steric properties for specialized applications. Early synthetic routes involved sequential nitration and coupling reactions, with refinement occurring alongside improvements in catalytic methodologies.
Structural Classification within Anilino-Phenylacetic Acid Derivatives
This compound belongs to a subclass of anilino-phenylacetic acids distinguished by:
- Nitro group placement : Dual nitro substituents at the 2- and 6-positions of the aniline ring
- Methyl substitution : A single methyl group at the 4-position, altering electron distribution
- Acidic moiety : A phenylacetic acid group enabling salt formation and hydrogen bonding
Comparative analysis with related structures reveals distinct features:
This structural configuration confers enhanced thermal stability compared to non-methylated analogs, as evidenced by differential scanning calorimetry studies on related compounds.
Evolution of Research Interest
Initial interest focused on nitroaromatics as dyes and explosives precursors. However, the 1990s saw a paradigm shift toward biomedical applications, with researchers exploring:
- Electron-deficient aromatic systems for charge-transfer complexes
- Nitro group reactivity in nucleophilic substitution reactions
- Steric effects of methyl groups on molecular packing
A 2007 PubChem entry marked the first computational characterization of its structural parameters, including bond angles and torsion energies. Subsequent studies leveraged X-ray crystallography to resolve its solid-state conformation, revealing planar alignment between the aniline and phenylacetic acid moieties.
Significance in Contemporary Organic Chemistry
In modern contexts, the compound serves three primary roles:
- Synthetic intermediate : Its nitro groups facilitate sequential reduction to amino derivatives for pharmaceutical building blocks
- Ligand design : The carboxylic acid and nitro groups enable coordination to transition metals in catalyst systems
- Structure-property studies : Researchers utilize it to probe substituent effects on aromatic systems' electronic characteristics
Recent computational analyses highlight its unusual frontier molecular orbital distribution, with the highest occupied molecular orbital (HOMO) localized on the phenylacetic acid group and the lowest unoccupied molecular orbital (LUMO) on the nitroaniline fragment. This polarized electron distribution suggests potential applications in nonlinear optical materials.
Properties
IUPAC Name |
2-(4-methyl-2,6-dinitroanilino)-2-phenylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O6/c1-9-7-11(17(21)22)14(12(8-9)18(23)24)16-13(15(19)20)10-5-3-2-4-6-10/h2-8,13,16H,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNMOAVZSSXUKTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])NC(C2=CC=CC=C2)C(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(4-Methyl-2,6-dinitroanilino)-2-phenylacetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the nitration of 4-methylaniline to obtain 4-methyl-2,6-dinitroaniline, followed by its coupling with phenylacetic acid under appropriate reaction conditions. The reaction conditions often involve the use of strong acids or bases as catalysts and may require controlled temperatures to ensure the desired product yield .
Chemical Reactions Analysis
2-(4-Methyl-2,6-dinitroanilino)-2-phenylacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of diamino derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents under specific conditions.
Common reagents used in these reactions include nitric acid for nitration, hydrogen gas with a catalyst for reduction, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry
- Organic Synthesis : The compound serves as a reagent in organic synthesis, facilitating various chemical reactions such as oxidation, reduction, and electrophilic aromatic substitution. It is also utilized as a reference standard in analytical chemistry due to its well-defined properties.
Biology
- Protein Synthesis Inhibition : Research indicates that 2-(4-Methyl-2,6-dinitroanilino)-2-phenylacetic acid can inhibit protein synthesis by altering ribosomal RNA synthesis in plants. This inhibition affects the transcription and processing of ribosomal genes, leading to an accumulation of precursor rRNA.
Medicine
- Therapeutic Potential : There is ongoing research into the compound's potential therapeutic applications. Preliminary studies suggest it may have anti-inflammatory properties and could be explored in the development of new drugs targeting various diseases .
Industry
- Chemical Intermediates : The compound is used in the production of various chemical intermediates and plays a role in specialized industrial processes, particularly in the synthesis of other complex organic molecules.
Case Study 1: Protein Synthesis Inhibition
In a controlled laboratory setting, researchers investigated the effects of 2-(4-Methyl-2,6-dinitroanilino)-2-phenylacetic acid on plant cell cultures. The study demonstrated that treatment with the compound resulted in a significant decrease in protein synthesis rates compared to untreated controls. This effect was attributed to the compound's ability to interfere with ribosomal RNA processing.
Case Study 2: Drug Development
A recent study explored the use of 2-(4-Methyl-2,6-dinitroanilino)-2-phenylacetic acid as a lead compound for developing anti-inflammatory drugs. The researchers synthesized derivatives of the compound and evaluated their biological activity through various assays. Several derivatives exhibited promising results, indicating that structural modifications could enhance therapeutic efficacy .
Data Tables
| Application Area | Description |
|---|---|
| Chemistry | Reagent in organic synthesis; reference standard in analytical chemistry |
| Biology | Inhibits protein synthesis; affects RNA metabolism |
| Medicine | Potential therapeutic applications; anti-inflammatory properties |
| Industry | Production of chemical intermediates; specialized industrial processes |
Mechanism of Action
The mechanism of action of 2-(4-Methyl-2,6-dinitroanilino)-2-phenylacetic acid involves its interaction with specific molecular targets. In biological systems, it has been shown to inhibit the initiation of protein synthesis by selectively altering ribosomal RNA synthesis. This inhibition affects the transcription and processing of ribosomal genes, leading to an accumulation of precursor rRNA . The compound’s effects on protein synthesis make it a valuable tool for studying cellular processes and developing new therapeutic agents.
Comparison with Similar Compounds
Structural Comparison with Analogous Phenylacetic Acid Derivatives
The following table compares the target compound with structurally related phenylacetic acid derivatives:
Note: *Molecular formula inferred from IUPAC nomenclature.
Key Observations :
- Substituent Effects: The nitro groups in the target compound enhance its acidity compared to methyl- or methoxy-substituted analogs, improving solubility in polar solvents .
- Functional Diversity : Unlike simpler analogs (e.g., 1-(4-methylphenyl)-2-phenylacetic acid), the target compound’s nitro groups enable participation in redox reactions and hydrogen bonding, critical for its role in antifungal agent synthesis .
Pharmacological and Functional Comparisons with Nitro-Substituted NSAIDs
Nitro-substituted non-steroidal anti-inflammatory drugs (NSAIDs), such as nitrated diclofenac derivatives, exhibit anti-inflammatory, anticancer, and antifungal properties .
Note: *Inferred from its use in antifungal agent synthesis .
Key Insights :
- The nitro groups in both compound classes contribute to electron-deficient aromatic systems, enhancing interactions with biological targets (e.g., enzymes or DNA) .
- Unlike nitrated diclofenac, the target compound’s anilino group may facilitate hydrogen bonding in crystal lattices, as seen in structurally similar compounds (e.g., C–H···O interactions in ), which could influence bioavailability .
Physicochemical Properties and Crystallographic Behavior
By analogy:
- Hydrogen Bonding : The nitro and carboxylic acid groups in the target compound likely form intermolecular hydrogen bonds, affecting solubility and melting point.
Biological Activity
2-(4-Methyl-2,6-dinitroanilino)-2-phenylacetic acid is a compound of significant interest due to its biological activity, particularly as an inhibitor of protein synthesis. This article explores its mechanisms of action, biological effects, and relevant research findings.
The compound acts primarily as an inhibitor of protein synthesis in various biological systems. Specifically, it affects the initiation phase of protein synthesis, leading to alterations in ribosomal RNA (rRNA) synthesis. Research indicates that while ribosomal genes can be transcribed without active protein synthesis, the processing of these transcripts is disrupted, resulting in the accumulation of unprocessed pre-rRNA forms .
Biological Activity and Effects
The following table summarizes key biological activities associated with 2-(4-Methyl-2,6-dinitroanilino)-2-phenylacetic acid:
Case Studies and Research Findings
- Inhibition Studies : In plant models, the compound has been shown to selectively inhibit protein synthesis without affecting polyadenylated RNA synthesis. This selective inhibition suggests potential applications in agricultural biotechnology for controlling plant growth and development by targeting specific pathways .
- Molecular Interactions : Further studies have explored the interactions between this compound and various molecular targets within cells. For example, it has been noted that modifications to the compound can enhance its inhibitory effects on specific proteases, indicating its potential as a lead compound for developing protease inhibitors .
- Potential Therapeutic Applications : Given its ability to inhibit protein synthesis, there is ongoing research into using this compound in therapeutic contexts, particularly for diseases where protein synthesis plays a critical role in disease progression. The compound's structure allows for modifications that could enhance its efficacy and selectivity against target proteins .
Q & A
Q. What are the recommended synthetic routes for 2-(4-Methyl-2,6-dinitroanilino)-2-phenylacetic acid, and how can reaction conditions be optimized?
- Methodological Answer: A two-step approach is typically employed: (1) nitration of 4-methylaniline to form 2,6-dinitro-4-methylaniline, followed by (2) coupling with 2-phenylacetic acid derivatives. Optimization involves adjusting nitro group stability under acidic conditions (e.g., sulfuric/nitric acid mixtures) and controlling temperature (0–5°C) to minimize byproducts. Reaction progress should be monitored via thin-layer chromatography (TLC) with UV visualization. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the target compound .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer: Combine spectroscopic and crystallographic techniques:
- 1H/13C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve aromatic proton overlaps and confirm nitro/amino group positions.
- X-ray crystallography : Determine crystal packing and intramolecular interactions (e.g., hydrogen bonding between nitro and carboxylic acid groups) to validate stereochemistry .
- HPLC-MS : Quantify purity (>95%) using a C18 column with acetonitrile/water mobile phase and electrospray ionization (ESI) .
Q. What are the key solubility properties and formulation considerations for this compound in biological assays?
- Methodological Answer: Solubility is pH-dependent due to the carboxylic acid moiety. In aqueous buffers (pH 7.4), use dimethyl sulfoxide (DMSO) as a co-solvent (<1% v/v) to avoid precipitation. For in vitro studies, conduct stability tests under UV light and varying temperatures (4°C–37°C) to assess degradation kinetics. Formulate liposomal carriers if poor membrane permeability is observed .
Advanced Research Questions
Q. How can computational methods predict the reactivity of 2-(4-Methyl-2,6-dinitroanilino)-2-phenylacetic acid in nucleophilic substitution reactions?
- Methodological Answer: Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and activation energies. Focus on the electron-withdrawing effects of nitro groups on the anilino ring, which polarize adjacent bonds and influence regioselectivity. Compare calculated Mulliken charges with experimental kinetic data to validate predictions .
Q. What advanced spectroscopic techniques are required to resolve conformational isomerism in this compound?
- Methodological Answer: Use dynamic NMR (DNMR) to detect slow exchange processes between rotamers caused by restricted rotation around the anilino-phenyl bond. Variable-temperature experiments (e.g., –40°C to 60°C) can reveal coalescence temperatures and energy barriers. Complement with solid-state NMR to correlate solution-state dynamics with crystalline phase behavior .
Q. How should researchers address contradictions in reported synthetic yields or spectroscopic data across studies?
- Methodological Answer: Conduct a systematic replication study:
- Step 1 : Reproduce reactions using exact literature conditions (solvent, catalyst, temperature).
- Step 2 : Compare NMR chemical shifts with published data; discrepancies may arise from solvent effects (CDCl3 vs. DMSO-d6) or impurities.
- Step 3 : Use high-resolution mass spectrometry (HRMS) to confirm molecular ion integrity.
- Step 4 : Evaluate crystallinity via powder X-ray diffraction (PXRD) to identify polymorphic variations affecting reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
